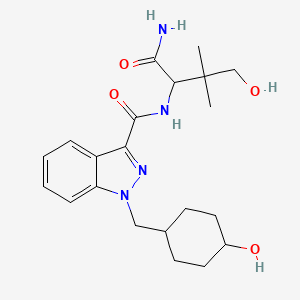

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide

Description

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide is a synthetic indazole-3-carboxamide derivative characterized by two critical structural motifs:

- Indazole core: The 1H-indazole scaffold is substituted at the N1 position with a (4-hydroxycyclohexyl)methyl group, introducing a polar hydroxyl group to the otherwise lipophilic cyclohexyl ring.

- Amide side chain: The carboxamide group at the C3 position is linked to a 1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl moiety, which includes a hydroxyl group absent in related compounds like ADB-CHMINACA .

Properties

CAS No. |

2748161-34-2 |

|---|---|

Molecular Formula |

C21H30N4O4 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29) |

InChI Key |

MMWWZPQJJXIPQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |

Origin of Product |

United States |

Chemical Reactions Analysis

MAB-CHMINACA metabolite M11 undergoes several types of chemical reactions, including ester hydrolysis, monohydroxylation, and ketone formation . Common reagents and conditions used in these reactions include human liver microsomes and liquid chromatography coupled with high-resolution mass spectrometry . The major products formed from these reactions are hydroxylated and ketone derivatives of the parent compound .

Scientific Research Applications

MAB-CHMINACA metabolite M11 is primarily used as an analytical reference material in forensic and research applications . It is utilized to confirm the intake of MAB-CHMINACA in clinical and forensic programs, as the parent compound is often not detectable in biological samples after intake . The compound is also used in studies to understand the metabolism and biotransformation pathways of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of MAB-CHMINACA metabolite M11 is not well documented. as a metabolite of a synthetic cannabinoid, it is likely to interact with the endocannabinoid system, specifically targeting cannabinoid receptors . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, which act as agonists at the central and peripheral cannabinoid receptors .

Comparison with Similar Compounds

ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide)

- Core Structure : Shared indazole-3-carboxamide scaffold.

- Key Differences: N1 Substituent: ADB-CHMINACA has a non-hydroxylated cyclohexylmethyl group, enhancing lipophilicity. Amide Side Chain: Lacks the 4-hydroxy group present in the target compound, reducing polarity.

CUMYL-4CN-BINACA (1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide)

- Core Structure: Indazole-3-carboxamide with a 4-cyanobutyl N1 substituent.

- Key Differences: N1 Substituent: The 4-cyanobutyl group introduces a strong electron-withdrawing cyano moiety, enhancing metabolic stability. Amide Side Chain: A bulky 2-phenylpropan-2-yl group may sterically hinder receptor binding.

- Implications : The target compound’s hydroxylated substituents likely increase solubility but may reduce metabolic half-life compared to CUMYL-4CN-BINACA.

Comparison Table: Structural and Inferred Pharmacological Properties

Physicochemical and Pharmacokinetic Considerations

- Receptor Interaction : Hydroxyl groups may form hydrogen bonds with CB1/CB2 receptors, altering efficacy or selectivity.

- Metabolism: The 4-hydroxycyclohexyl group could undergo glucuronidation, shortening half-life relative to non-hydroxylated analogs.

Biological Activity

N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has gained attention for its potential therapeutic applications and biological activity. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to interact with the endocannabinoid system in the body, primarily targeting cannabinoid receptors CB1 and CB2.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.46 g/mol. The structure features an indazole core, which is characteristic of many synthetic cannabinoids, along with various functional groups that influence its pharmacological properties.

Synthetic cannabinoids like this compound primarily act as agonists at the CB1 and CB2 receptors. Activation of these receptors leads to various physiological effects, including analgesia, anti-inflammatory responses, and modulation of mood and appetite.

Pharmacological Effects

Recent studies have demonstrated that this compound exhibits significant analgesic properties. For instance, in a study evaluating its effects on paclitaxel-induced peripheral neuropathy in rats, it was found to attenuate mechanical and cold allodynia effectively. The results indicated that its analgesic effects were comparable to those of established pain relief medications .

Table 1: Summary of Pharmacological Effects

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rats subjected to peripheral neuropathy via paclitaxel administration, the compound demonstrated a dose-dependent reduction in pain responses as measured by von Frey and cold allodynia tests. The findings suggest that this compound could serve as a potential therapeutic agent for neuropathic pain management .

Case Study 2: Behavioral Effects

Another study investigated the behavioral effects of this compound on anxiety-like behaviors in rodent models. Results indicated that treatment with the compound significantly reduced anxiety-related behaviors compared to control groups, suggesting potential applications in treating anxiety disorders .

Safety and Toxicology

While the therapeutic potential is promising, safety profiles for synthetic cannabinoids can vary widely. Adverse effects reported include increased heart rate, anxiety, and psychosis in some cases. Long-term studies are necessary to fully understand the safety profile of this compound.

Preparation Methods

Steric Hindrance Mitigation

The bulky (4-hydroxycyclohexyl)methyl group necessitates slow addition of alkylating agents and extended reaction times (up to 48 hours) to maximize N-alkylation yields.

Racemization Control

The chiral center in the amine fragment requires low-temperature coupling (0°C) and short reaction times to prevent epimerization.

Alternative Coupling Reagents

In cases of low amide bond formation yields, HATU or PyBOP may replace EDC·HCl, improving efficiency to 80–85%.

Comparative Analysis of Synthetic Routes

| Step | Method A (EDC·HCl/HOBt) | Method B (HATU/DIPEA) |

|---|---|---|

| Coupling Yield | 60–75% | 80–85% |

| Reaction Time | 18 hours | 4 hours |

| Epimerization Risk | Moderate | Low |

| Cost | Low | High |

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains an indazole core substituted with a carboxamide group and a hydroxycyclohexylmethyl moiety. The presence of multiple hydroxyl and amino groups enhances hydrogen-bonding potential, impacting solubility and binding affinity. The stereochemistry of the 4-hydroxycyclohexyl group may influence conformational stability and interactions with biological targets. Characterization via X-ray crystallography (e.g., analogous structures in ) and NMR spectroscopy is critical to confirm stereochemical assignments and hydrogen-bonding networks .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis likely involves multi-step organic reactions, such as amide coupling between functionalized indazole precursors and amino-hydroxybutanamide derivatives. Use protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. Purification via column chromatography or preparative HPLC (as in ) is essential due to the compound’s polar substituents. Monitor purity using reverse-phase HPLC with UV detection (210–280 nm) and mass spectrometry .

Q. How can researchers validate the compound’s stability under experimental conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- pH stability : Incubate in buffers (pH 1–12) and analyze degradation products via LC-MS.

- Light sensitivity : Expose to UV/visible light and monitor structural changes using FTIR or NMR. Reference protocols from for experimental design optimization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins, focusing on the indazole-carboxamide scaffold’s affinity for hydrophobic pockets. Quantum mechanical calculations (e.g., DFT) can optimize the geometry of the hydroxycyclohexyl group for steric compatibility. Compare results with structural analogs (e.g., ’s cyclohexylmethyl derivatives) to infer structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Orthogonal validation : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).

- Metabolite profiling : Identify active metabolites via LC-HRMS (as in ) to rule out off-target effects.

- Dose-response analysis : Use nonlinear regression models to assess potency (EC₅₀/IC₅₀) variability. Reference ’s statistical methods for experimental reproducibility .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield or purity?

Apply Design of Experiments (DoE) principles:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response surface methodology (RSM) : Identify optimal conditions using central composite designs.

- Scale-up challenges : Address mixing efficiency and heat transfer using microreactor systems (’s ICReDD framework for reaction path optimization) .

Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?

- NMR relaxation experiments : Probe rotational correlation times to assess conformational flexibility.

- 2D NOESY : Identify through-space interactions between the indazole ring and hydroxycyclohexyl group.

- Dynamic light scattering (DLS) : Monitor aggregation tendencies in aqueous buffers. Compare with crystallographic data () to reconcile solution vs. solid-state behavior .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

- Reassess force field parameters : Adjust partial charges or solvation models in docking simulations.

- Free energy calculations : Use alchemical methods (e.g., MM-PBSA) to refine binding affinity estimates.

- Crystallographic validation : Solve co-crystal structures of the compound with its target (if feasible). Cross-reference with ’s racemate vs. enantiomer activity data to address stereochemical biases .

Q. What statistical approaches are suitable for analyzing dose-dependent responses in cellular assays?

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons.

- Principal component analysis (PCA) : Identify outliers or confounding variables in high-throughput screens. Protocols from and provide foundational guidance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.